Dehydro Nisoldipine
Overview
Description
Dehydro Nisoldipine is a chemical compound belonging to the pyridinoid class of drugs. It is known for its potent vasodilatory properties and has been used as an antihypertensive agent . This compound is a prodrug, meaning it undergoes metabolic conversion to its active form, Nisoldipine, which is a calcium channel blocker used to treat hypertension and chronic angina pectoris .
Mechanism of Action
Target of Action
Dehydro Nisoldipine, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . It acts on the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, which in turn affects blood pressure and heart rate .
Mode of Action
This compound stabilizes the L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium into the smooth muscle cells . This prevention of calcium-dependent smooth muscle contraction leads to a subsequent decrease in vasoconstriction . This mechanism is similar to that of other calcium channel blockers .
Pharmacokinetics
Nisoldipine, the parent compound of this compound, exhibits a three-compartment model of elimination from plasma with half-lives of 4 min, 1.7 h, and 10.7 h . It has a volume of distribution of approximately 3 liters/kg, and a clearance rate of 544-768 ml/h/kg . About 99.7% of Nisoldipine is bound to plasma proteins . After oral dosing, Nisoldipine is rapidly absorbed from the gastrointestinal tract . Despite its low bioavailability, the intra-individual changes in area under the curve (AUC) after repeated drug intake are only 36% .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle cells. This relaxation leads to vasodilation, which can help to lower blood pressure and increase blood flow to the heart . Additionally, this compound has been found to inhibit pyroptosis, a type of programmed cell death that occurs in immune cells . This inhibition is achieved by directly inhibiting the enzyme activities of inflammatory caspases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of Nisoldipine can be affected by factors such as the pH of the gastrointestinal tract, the presence of food, and the rate of drug metabolism in the body . Furthermore, the photodegradation product of Nisoldipine, Nitrosonisoldipine, has been found to inhibit noncanonical pyroptosis, suggesting that light exposure may influence the action of Nisoldipine .
Biochemical Analysis
Biochemical Properties
Dehydro Nisoldipine, like its parent compound Nisoldipine, is likely to interact with voltage-gated L-type calcium channels . These channels are crucial in regulating the influx of calcium ions in smooth muscle cells, which is essential for muscle contraction. By inhibiting this influx, this compound may prevent calcium-dependent smooth muscle contraction, leading to vasodilation .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a calcium channel blocker. By inhibiting the influx of calcium in smooth muscle cells, it can influence cell function by preventing muscle contraction and subsequent vasoconstriction . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated L-type calcium channels. It stabilizes these channels in their inactive conformation, thereby inhibiting the influx of calcium in smooth muscle cells . This inhibition prevents calcium-dependent smooth muscle contraction, leading to vasodilation .
Temporal Effects in Laboratory Settings
It is known that Nisoldipine, the parent compound, has a potent and long-lasting effect as a calcium channel blocker
Dosage Effects in Animal Models
Studies on Nisoldipine have shown that it can prevent mortality, reduce cardiac hypertrophy, and limit vascular lesions in spontaneously hypertensive rats
Metabolic Pathways
It is known that Nisoldipine is metabolized by the liver, primarily by the cytochrome P450 enzyme system
Transport and Distribution
Given its lipophilic nature, it is likely to be distributed widely in the body, similar to other lipophilic drugs .
Subcellular Localization
As a calcium channel blocker, it is likely to be localized at the cell membrane where voltage-gated L-type calcium channels are present
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydro Nisoldipine can be synthesized through various methods. One common approach involves the solvent evaporation technique to create an amorphous solid dispersion of the compound. This method includes the use of rotary evaporation and spray drying techniques to stabilize the amorphous form of this compound . Another method involves the solvent casting technique to develop solid dispersion-based sublingual films, which improve the dissolution and bioavailability of the compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale spray drying techniques to ensure the stability and solubility of the compound. The use of polymers such as polyvinylpyrrolidone (PVP) helps in stabilizing the amorphous form and improving the solubility and dissolution properties .
Chemical Reactions Analysis
Types of Reactions: Dehydro Nisoldipine undergoes various chemical reactions, including oxidation and reduction. The phenyl ring on this compound is hydroxylated by the enzyme CYP2D6 to produce an intermediate compound, which then undergoes oxidation by CYP3A4 to form the final product, Nisoldipine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydroxylating agents and oxidizing agents. The reactions typically occur under controlled conditions to ensure the desired conversion and stability of the compound .
Major Products Formed: The major product formed from the reactions involving this compound is Nisoldipine, which is the active form of the compound used in medical applications .
Scientific Research Applications
Dehydro Nisoldipine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of calcium channel blockers and their effects on vascular smooth muscle cells . In biology, this compound is used to investigate the activation of SARM1 and its potential as an anti-neurodegenerative drug candidate . In medicine, it is used to develop formulations that improve the bioavailability and therapeutic efficacy of Nisoldipine . Industrially, this compound is used in the production of antihypertensive drugs and formulations that enhance drug delivery and stability .
Comparison with Similar Compounds
Dehydro Nisoldipine is similar to other dihydropyridine calcium channel blockers such as Nifedipine and Amlodipine. it differs in its molecular structure and pharmacokinetic properties. For example, Nisoldipine has an isobutylic substitute in one of the ester groups, which results in a substantial difference in its pharmacological effects compared to Nifedipine . Other similar compounds include Felodipine and Isradipine, which also belong to the dihydropyridine class of calcium channel blockers .
Properties
IUPAC Name |
5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPLNDGLOCZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439109 | |
Record name | Dehydro Nisoldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103026-83-1 | |
Record name | Dehydro nisoldipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydro Nisoldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDRO NISOLDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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